Arsenic triselenide

Description

Properties

InChI |

InChI=1S/As2Se3/c3-1-5-2-4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFMCDAQUDITAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

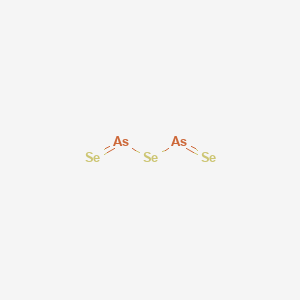

[As](=[Se])[Se][As]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Se3 | |

| Record name | arsenic triselenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_triselenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061645 | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-36-2 | |

| Record name | Arsenic triselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diarsenic triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC TRISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS0W0GB8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theoretical Modeling of the Electronic Structure of Arsenic Triselenide (As2Se3): A Technical Guide

Abstract: Arsenic triselenide (As2Se3), a canonical chalcogenide glass, is a material of significant interest for applications in infrared optics and photonics. A thorough understanding of its electronic structure is paramount for the design and optimization of devices such as infrared lenses, optical fibers, and phase-change memory. Theoretical modeling, particularly using first-principles quantum mechanical calculations, provides deep insights into the material's electronic properties. This guide details the core theoretical methods, primarily Density Functional Theory (DFT), used to investigate the electronic band structure and density of states (DOS) of both crystalline and amorphous As2Se3. It outlines the computational protocols, presents key quantitative data, and contrasts the defining electronic features of the ordered and disordered phases of the material.

Introduction

This compound (As2Se3) is a semiconductor compound of arsenic and selenium, belonging to the family of chalcogenide glasses.[1] It is well-known for its wide transmission window in the infrared region of the electromagnetic spectrum, making it a critical material for thermal imaging, infrared sensing, and optical fibers.[2][3] Furthermore, its ability to exist in both stable amorphous (glassy) and crystalline states makes it a subject of investigation for non-volatile memory technologies.[4]

The functional properties of As2Se3 are intrinsically linked to its electronic structure—the arrangement of its electron energy levels. Theoretical modeling allows researchers to predict and analyze this structure with high accuracy. First-principles calculations based on Density Functional Theory (DFT) have become the standard approach for this purpose.[5][6] These methods can elucidate the nature of the chemical bonding, the origins of the electronic band gap, and the contributions of different atomic orbitals to the electronic states.[7] A key area of study is the comparison between the electronic properties of the highly ordered crystalline phase and the disordered amorphous phase, as the disorder significantly alters the electronic density of states and introduces localized states that influence optical and transport properties.[8][9][10]

This technical guide provides a comprehensive overview of the theoretical framework for modeling the electronic structure of As2Se3, aimed at researchers and scientists working with this important material.

Theoretical Foundations and Computational Methods

The primary tool for modeling the electronic structure of materials like As2Se3 from first principles is Density Functional Theory (DFT). It offers a balance of accuracy and computational feasibility for complex systems.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It simplifies the complex many-electron problem by mapping it onto a more manageable system of non-interacting electrons moving in an effective potential. This potential includes the external potential from the atomic nuclei and an effective potential that accounts for electron-electron interactions (Hartree and exchange-correlation). The central equations solved are the Kohn-Sham equations.

A crucial component of DFT is the exchange-correlation (xc) functional, which approximates the quantum mechanical effects of exchange and correlation. Common approximations include:

-

Local Density Approximation (LDA): This functional depends only on the electron density at each point in space.[9]

-

Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, are generally more accurate as they also incorporate the gradient of the electron density.[5][6]

While powerful, standard LDA and GGA functionals are known to systematically underestimate the electronic band gap of semiconductors.[6]

The Plane-Wave Pseudopotential Method

For periodic systems like crystalline As2Se3, the DFT equations are most efficiently solved using the plane-wave pseudopotential method.[11] This approach has several key advantages:

-

Pseudopotentials: The strong Coulomb potential of the atomic nucleus and the tightly bound core electrons are replaced by a weaker, effective pseudopotential. This approximation significantly reduces the computational cost by focusing only on the valence electrons, which determine the material's chemical and electronic properties.[11][12]

-

Plane-Wave Basis Set: The valence electron wavefunctions (pseudo-wavefunctions) are expanded in a basis set of plane waves. The size and quality of this basis set are controlled by a single, convenient parameter: the kinetic energy cutoff (Ecut).[12] Convergence can be systematically checked by increasing this value.

-

Efficiency: The use of plane waves allows for the highly efficient calculation of interactions using Fast Fourier Transforms (FFTs) to switch between real and reciprocal space.[13]

The computational process involves an iterative procedure to find a self-consistent solution for the charge density and the effective potential, as illustrated below.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. oejournal.org [oejournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Electronic structure of glassy chalcogenides As4Se4 and As2Se3: a joint theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. people.ohio.edu [people.ohio.edu]

- 11. itp.tugraz.at [itp.tugraz.at]

- 12. indico.ictp.it [indico.ictp.it]

- 13. nomad-laboratory.de [nomad-laboratory.de]

Ab Initio Calculation of the Arsenic Triselenide (As₂Se₃) Band Gap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ab initio calculation of the electronic band gap of Arsenic Triselenide (As₂Se₃), a key parameter influencing its optoelectronic properties. The guide details the theoretical methodologies, presents a comparative analysis of computational and experimental data, and outlines the protocols for both theoretical calculations and experimental validation.

Introduction to this compound and its Band Gap

This compound (As₂Se₃) is a chalcogenide glass, a class of materials that have garnered significant interest for their applications in infrared optics, photonics, and phase-change memory devices. The electronic band gap is a fundamental property of semiconductors that dictates their electrical conductivity and optical absorption characteristics. An accurate determination of the As₂Se₃ band gap is crucial for designing and optimizing devices that rely on its unique properties.

Ab initio (first-principles) calculations, which are based on the fundamental laws of quantum mechanics, provide a powerful tool for predicting the electronic structure and band gap of materials from their atomic composition and crystal structure alone. These computational methods offer insights that can complement and guide experimental investigations.

Theoretical Methodologies for Band Gap Calculation

The accurate prediction of semiconductor band gaps is a known challenge for standard ab initio methods. This section details the common and more advanced computational approaches employed for this purpose.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used ab initio method for electronic structure calculations in condensed matter physics and materials science. It recasts the complex many-body problem of interacting electrons into a more manageable one involving the electron density.

2.1.1. Local Density and Generalized Gradient Approximations (LDA/GGA)

The Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA) are the most common exchange-correlation functionals used in DFT. While computationally efficient and often successful in predicting ground-state properties like crystal structure, they systematically underestimate the band gap of semiconductors, often by 30-50% or more. This underestimation stems from the inherent approximations in these functionals, which do not fully capture the derivative discontinuity of the exchange-correlation potential.

2.1.2. Hybrid Functionals (e.g., HSE06)

To address the band gap problem, hybrid functionals have been developed. These functionals incorporate a fraction of the exact Hartree-Fock (HF) exchange into the DFT exchange-correlation functional. The Heyd-Scuseria-Ernzerhof (HSE06) functional is a popular screened hybrid functional that has been shown to provide significantly more accurate band gaps for a wide range of semiconductors.[1]

Many-Body Perturbation Theory: The GW Approximation

The GW approximation is a more sophisticated and computationally demanding method based on many-body perturbation theory. It provides a more rigorous description of the electronic self-energy, which directly relates to the quasiparticle energies and thus the band gap. The GW method is considered the gold standard for ab initio band gap calculations and generally yields results in excellent agreement with experiments.

Data Presentation: Calculated and Experimental Band Gaps of As₂Se₃

This section summarizes the reported theoretical and experimental band gap values for As₂Se₃. The data highlights the performance of different computational methods.

| Material Form | Method | Key Parameters | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

| Crystalline (Monolayer) | DFT (HSE06) | - | 2.95 (Indirect) | N/A for monolayer |

| Amorphous (Thin Film) | N/A | N/A | N/A | 1.67 - 1.79 |

Note: The theoretical value is for a monolayer of crystalline As₂Se₃, while the experimental values are for amorphous thin films. Direct comparison should be made with caution, as the band gap can be influenced by crystallinity, dimensionality, and film thickness.

Protocols

Experimental Protocol: Optical Band Gap Determination of As₂Se₃ Thin Films

The optical band gap of As₂Se₃ thin films is commonly determined using UV-Vis-NIR absorption spectroscopy and the Tauc plot method.

4.1.1. Sample Preparation

-

Substrate Cleaning: Thoroughly clean glass or quartz substrates using a sequence of sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

-

Thin Film Deposition: Deposit As₂Se₃ thin films onto the cleaned substrates using a technique such as thermal evaporation or pulsed laser deposition in a high-vacuum chamber. The thickness of the film should be carefully controlled and monitored, for instance, with a quartz crystal microbalance.

4.1.2. Optical Measurements

-

Spectroscopy: Record the optical transmittance (T) and reflectance (R) spectra of the As₂Se₃ thin film in the ultraviolet, visible, and near-infrared regions using a dual-beam spectrophotometer.

-

Absorption Coefficient Calculation: Calculate the absorption coefficient (α) from the transmittance and reflectance data using the following relation:

α = (1/d) * ln[(1-R)² / T]

where 'd' is the thickness of the thin film.

4.1.3. Tauc Plot Analysis

-

Tauc Relation: For an indirect band gap semiconductor like As₂Se₃, the relationship between the absorption coefficient and the incident photon energy (hν) is given by the Tauc relation:

(αhν)¹ᐟ² = A(hν - Eg)

where A is a constant and Eg is the optical band gap.

-

Plotting: Plot (αhν)¹ᐟ² as a function of photon energy (hν).

-

Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)¹ᐟ² = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).

Computational Protocol: Ab Initio Band Structure Calculation of Crystalline As₂Se₃

This protocol outlines the typical workflow for calculating the electronic band structure of crystalline As₂Se₃ using DFT.

4.2.1. Step 1: Crystal Structure Definition

-

Obtain the crystallographic information file (CIF) for the desired phase of As₂Se₃ (e.g., the monoclinic P2₁/c space group). This file contains the lattice parameters and atomic positions.

4.2.2. Step 2: Ground State Calculation (Self-Consistent Field - SCF)

-

Input Files: Prepare the input files for a DFT software package (e.g., VASP, Quantum ESPRESSO, SIESTA). Specify the crystal structure, pseudopotentials for As and Se atoms, the exchange-correlation functional (e.g., PBE for an initial calculation, followed by HSE06 for a more accurate band gap), a plane-wave cutoff energy, and a k-point mesh for Brillouin zone integration.

-

SCF Run: Perform a self-consistent field (SCF) calculation to determine the ground-state electron density and total energy of the system. This involves iteratively solving the Kohn-Sham equations until the electron density converges.

4.2.3. Step 3: Band Structure Calculation (Non-Self-Consistent)

-

High-Symmetry Path: Define a path of high-symmetry k-points in the Brillouin zone. This path is chosen to highlight the band dispersion along important crystallographic directions.

-

Non-SCF Run: Perform a non-self-consistent calculation using the converged charge density from the SCF step. The calculation computes the Kohn-Sham eigenvalues at the k-points along the defined high-symmetry path.

-

Output: The output will be a list of eigenvalues (energy bands) for each k-point along the path.

4.2.4. Step 4: Post-Processing and Analysis

-

Plotting: Plot the calculated eigenvalues as a function of the k-point path to visualize the electronic band structure.

-

Band Gap Determination: Identify the energy of the valence band maximum (VBM) and the conduction band minimum (CBM). The band gap is the energy difference between the CBM and the VBM. Determine if the band gap is direct (VBM and CBM at the same k-point) or indirect (VBM and CBM at different k-points).

Visualizations

Caption: Workflow for ab initio band structure calculation.

Caption: Experimental workflow for optical band gap determination.

References

investigation of As2Se3 glass transition kinetics

An In-depth Technical Guide to the Investigation of As₂Se₃ Glass Transition Kinetics

Introduction

Arsenic triselenide (As₂Se₃) is a canonical chalcogenide glass renowned for its wide transparency in the infrared (IR) region of the electromagnetic spectrum, making it a critical material for applications in IR optics, fiber optics, and photonics. The performance and long-term stability of devices based on As₂Se₃ are intrinsically linked to the thermal properties of the glass, particularly the kinetics of its glass transition. The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. Understanding the kinetics of this process, including the activation energy and fragility, provides crucial insights into the structural relaxation and stability of the glass.[1][2] This guide provides a comprehensive overview of the experimental methodologies used to investigate the glass transition kinetics of As₂Se₃, presents key quantitative data, and outlines the analytical frameworks for their interpretation.

Experimental Protocols

The investigation of glass transition kinetics begins with the synthesis of high-purity glass samples, followed by precise thermal analysis.

Synthesis of Bulk As₂Se₃ Glass

A high-purity As₂Se₃ glass is typically synthesized using the melt-quenching technique.[1][3] The amorphous nature of the resulting material is confirmed through techniques like X-ray Diffraction (XRD), which should show the absence of sharp diffraction peaks and only a broad amorphous halo.[3][4]

Protocol:

-

Weighing: High-purity (e.g., 99.999%) elemental arsenic (As) and selenium (Se) are weighed in the appropriate stoichiometric ratio (2:3).

-

Encapsulation: The elements are loaded into a clean quartz ampoule, which is then evacuated to a low pressure (e.g., < 10⁻³ Torr) and hermetically sealed.

-

Melting & Homogenization: The sealed ampoule is placed in a rocking furnace to ensure melt homogeneity. It is heated slowly to a temperature significantly above the melting point of the components, typically around 700 °C, and held for an extended period (e.g., 12 hours).[1]

-

Quenching: The ampoule is rapidly quenched in a cooling medium, such as water or air, to prevent crystallization and form a vitreous solid.[1]

-

Annealing: To relieve internal mechanical stresses introduced during quenching, the resulting glass rod is annealed at a temperature approximately 30 °C below its glass transition temperature (Tg) for several hours (e.g., 12 hours) before being slowly cooled to room temperature.[1]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Non-isothermal DSC is the primary technique for studying glass transition kinetics.[5] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow signal. By performing scans at different heating rates (β), the dependence of Tg on the heating rate can be determined, which is the basis for kinetic analysis.

Protocol:

-

Sample Preparation: A small amount of the bulk glass (typically 5-15 mg) is crushed into a powder or a small flake and sealed in an aluminum pan.[1]

-

Instrument Setup: The DSC instrument (e.g., TA Q2000, Mettler Toledo Flash DSC 1) is purged with an inert gas (e.g., N₂ or Ar) to prevent oxidation.[1]

-

Thermal History Erasure: The sample is first heated to a temperature well above Tg but below the crystallization temperature (Tc) and held for a few minutes to erase any prior thermal history. It is then cooled at a controlled rate back to a temperature well below Tg.[6]

-

Heating Scans: The sample is heated through the glass transition region at several different constant linear heating rates (e.g., 5, 10, 15, 20 K/min). Ultrafast DSC (UDSC) can be used to achieve much higher rates (e.g., 1 to 30000 K/s).[1][7]

-

Data Acquisition: The heat flow is recorded as a function of temperature for each heating rate. The glass transition temperature (Tg) is typically determined as the inflection point of the step change in the heat flow curve.

Data Presentation and Kinetic Analysis

The data obtained from DSC experiments are used to calculate key kinetic parameters that describe the glass transition. The primary methods for this analysis are based on the shift of Tg with the heating rate β.

Quantitative Data Summary

The following table summarizes key kinetic parameters for As₂Se₃ glass as reported in the literature.

| Parameter | Method | Value | Source |

| Glass Transition Temp. (Tg) | Conventional DSC (20 K/min) | 467 K (194 °C) | [1] |

| Activation Energy (Ea) | Arrhenius Plot (Low β) | 206.8 kJ/mol | [1] |

| Fragility Index (m) | Arrhenius Method | 21.9 | [1] |

| Fragility Index (m) | Vogel-Fulcher Method | 23.7 ± 1.80 | [1] |

| Vogel-Fulcher Parameter (D) | Vogel-Fulcher Fit | 54.9 | [1] |

Note: The activation energy Ea was calculated from the reported slope (-Ea/R) of -23.505 x 10³ K, where R is the gas constant (8.314 J/mol·K).[1]

Activation Energy Calculation (Moynihan-Kissinger Approach)

The activation energy for the glass transition (Ea) characterizes the energy barrier for the cooperative atomic rearrangements that occur during structural relaxation. It can be determined from the heating rate dependence of Tg using equations developed by Moynihan and Kissinger.[8][9] The general relationship is:

ln(β) ∝ -Ea / (R * Tg)

By plotting the natural logarithm of the heating rate (ln β) against the inverse of the glass transition temperature (1/Tg), a nearly straight line is obtained for a limited range of heating rates. The activation energy can be calculated from the slope of this line.[1]

Fragility Index (Vogel-Fulcher Analysis)

While the Arrhenius equation provides a good approximation at low heating rates, the relationship between ln(β) and 1/Tg often shows curvature at higher rates (non-Arrhenius behavior).[1] This behavior is better described by the Vogel-Fulcher equation. The concept of "fragility," introduced by Angell, quantifies the extent to which the dynamics of a glass-forming liquid deviate from Arrhenius behavior. "Strong" liquids, like As₂Se₃, exhibit near-Arrhenius behavior and have a more stable network structure, while "fragile" liquids show significant deviation.[1][10]

The fragility index (m) is calculated from parameters obtained by fitting the Tg(β) data to the Vogel-Fulcher equation. A lower fragility index indicates a "stronger" glass-former with greater structural stability. The value of m ≈ 22-24 for As₂Se₃ classifies it as a strong glass-forming liquid.[1]

References

- 1. non-crystal.nimte.ac.cn [non-crystal.nimte.ac.cn]

- 2. chalcogen.ro [chalcogen.ro]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. researchgate.net [researchgate.net]

- 5. Nonisothermal Crystallization Kinetics by DSC: Practical Overview | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Some Properties of the Glass Transition in the Amorphous Sb-As-S-Se-I System | Scientific.Net [scientific.net]

electronic band structure of crystalline Arsenic triselenide

An In-Depth Technical Guide to the Electronic Band Structure of Crystalline Arsenic Triselenide

This technical guide provides a comprehensive overview of the electronic band structure of crystalline this compound (As₂Se₃). It is intended for researchers, scientists, and professionals in materials science and semiconductor physics. This document synthesizes findings from both experimental and theoretical studies, presenting quantitative data in structured tables and illustrating key concepts and processes with diagrams.

Introduction

Crystalline this compound (As₂Se₃) is a chalcogenide semiconductor that has garnered significant interest due to its unique optical and electronic properties. As a layered material, it exhibits anisotropic characteristics that are of fundamental scientific interest and have potential applications in various optoelectronic devices.[1] Understanding its electronic band structure is crucial for elucidating its physical properties and for the design and optimization of such devices. This guide details the crystal structure, the nature of the electronic bands, and the experimental and theoretical methodologies used to characterize them.

Crystal Structure

Crystalline As₂Se₃ possesses a monoclinic structure belonging to the P2₁/c space group.[2] The structure is characterized by its two-dimensional nature, consisting of covalently bonded As₂Se₃ layers that are held together by weaker van der Waals forces.[1] This layered structure is a key determinant of its anisotropic physical properties.

Each arsenic (As) atom is coordinated to three selenium (Se) atoms in a trigonal pyramidal geometry, while each selenium atom is bonded to two arsenic atoms.[2][3] The unit cell contains 20 atoms, comprising eight As atoms and twelve Se atoms.[3]

Table 1: Crystallographic Data for Crystalline this compound (As₂Se₃)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Lattice Parameters | a = 4.256 Å, b = 9.577 Å, c = 12.191 Å | [3] |

| β = 109.751° | [3] | |

| Atoms per Unit Cell | 20 | [2] |

| Density | 4.57 g·cm⁻³ | [2] |

Electronic Band Structure

The electronic band structure of crystalline As₂Se₃ is that of a semiconductor with a distinct energy gap between the valence and conduction bands. The nature of this band gap, whether direct or indirect, is a subject of ongoing research, with different studies providing varying results.

The valence band is primarily composed of non-bonding lone-pair p-orbitals of selenium atoms at its upper region, with contributions from As-Se bonding p-orbitals at lower energies.[4][5] The lowest part of the valence band and deeper energy levels are formed by the s-orbitals of As and Se.[4][5] The conduction band is largely formed from antibonding As-Se p-orbitals.

Experimental Determination of Band Structure

A variety of experimental techniques have been employed to probe the electronic structure of As₂Se₃. These methods provide valuable information about band gaps, the density of states, and the energies of valence and conduction bands.

Key Experimental Techniques

-

X-ray Photoemission Spectroscopy (XPS): This technique is used to investigate the density of valence states by analyzing the kinetic energy of photoemitted electrons upon X-ray irradiation.[1][5] It provides direct information about the occupied electronic states.

-

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful tool for directly mapping the electronic band structure (energy versus momentum) of crystalline solids.[6][7] It measures the kinetic energy and emission angle of photoelectrons, which can be used to reconstruct the band dispersion.

-

Optical Spectroscopy (Absorption and Reflectivity): These methods are used to determine the optical band gap and to study interband electronic transitions.[1][8] The absorption edge in the optical spectrum is commonly used to estimate the band gap energy.

Experimental Protocol: Optical Absorption Spectroscopy for Band Gap Determination

-

Sample Preparation: A thin, polished, and plane-parallel sample of crystalline As₂Se₃ is prepared. The thickness of the sample is accurately measured.

-

Spectrophotometer Setup: A UV-Vis-NIR spectrophotometer is used to measure the optical transmission and reflection spectra over a wide wavelength range.

-

Data Acquisition: The transmittance (T) and reflectance (R) spectra are recorded.

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the transmittance and reflectance data using the Beer-Lambert law, corrected for multiple reflections.

-

Tauc Plot Analysis: To determine the nature of the optical transition and the band gap energy (Eg), a Tauc plot is constructed. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (Eg) is given by the Tauc relation: (αhν)n = A(hν - Eg), where A is a constant and the exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed, n = 2 for indirect allowed transitions).

-

Band Gap Extraction: The linear portion of the (αhν)n vs. hν plot is extrapolated to the energy axis (where (αhν)n = 0) to determine the optical band gap, Eg.

Theoretical Calculations of Band Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in providing theoretical insights into the electronic band structure of As₂Se₃.[3][4][9] These calculations can predict the band gap, density of states, and the orbital character of the electronic bands. Different approximations to the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are commonly used.[3][10]

Theoretical studies have confirmed the semiconducting nature of crystalline As₂Se₃ and have provided detailed information on the contributions of atomic orbitals to the valence and conduction bands.[4][9] For instance, calculations have shown that the top of the valence band is dominated by Se p-states, which is consistent with experimental XPS data.[3]

Data Summary

The following tables summarize the key quantitative data on the crystallographic and electronic properties of crystalline As₂Se₃ from various experimental and theoretical studies.

Table 2: Experimentally Determined Electronic Properties of Crystalline As₂Se₃

| Property | Value (eV) | Method | Reference |

| Optical Band Gap | ~1.6 - 1.8 | Optical Absorption | [1][8] |

Table 3: Theoretically Calculated Electronic Properties of Crystalline As₂Se₃

| Property | Value (eV) | Method | Reference |

| Band Gap | 1.925 (Indirect) | DFT-GGA | [3] |

| Band Gap | ~1.0 (LDA) | DFT | [4] |

Visualizations

The following diagrams illustrate the experimental workflow for band structure characterization and provide a conceptual representation of the electronic band structure of As₂Se₃.

Caption: Experimental workflow for characterizing the electronic band structure.

Caption: Conceptual diagram of the electronic band structure of As₂Se₃.

Conclusion

The electronic band structure of crystalline this compound is a key area of study for understanding its fundamental properties and for its application in electronic and optoelectronic technologies. Its layered monoclinic structure gives rise to anisotropic properties, and it is a semiconductor with a band gap that has been investigated through various experimental and theoretical methods. While there is a general consensus on the overall features of its band structure, further research, particularly using advanced techniques like angle-resolved photoemission spectroscopy, will be crucial for a more detailed and precise understanding of its electronic properties.

References

- 1. www1.phys.vt.edu [www1.phys.vt.edu]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. people.ohio.edu [people.ohio.edu]

- 6. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]

- 7. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Band Structure and optical properties of CDSE compounds calculated using density functional theory (DFT-LDA) and (DFT-GGA) | Eurasian Journal of Physics,Chemistry and Mathematics [geniusjournals.org]

density functional theory analysis of As2Se3 properties

An In-depth Technical Guide to the Density Functional Theory Analysis of Arsenic Triselenide (As₂Se₃) Properties

Authored for: Researchers, Scientists, and Professionals in Materials Science

Abstract

This compound (As₂Se₃) is a prominent chalcogenide glass known for its excellent infrared transparency, high refractive index, and unique photo-induced effects, making it a material of significant interest for applications in photonics and optoelectronics.[1] Understanding its fundamental structural, electronic, and optical properties is crucial for designing and optimizing devices. Density Functional Theory (DFT) has emerged as a powerful computational tool for providing insights into these properties at the atomic level. This guide details the application of DFT for the analysis of As₂Se₃, outlines standard computational and experimental protocols, and presents key findings in a structured format to aid researchers in the field.

Computational Methodology: A DFT Protocol for As₂Se₃

First-principles calculations based on DFT are instrumental in modeling the properties of As₂Se₃. A typical workflow for such an analysis involves geometry optimization, self-consistent field (SCF) calculations to determine the ground-state electronic structure, and subsequent post-processing to calculate specific properties like the electronic band structure, density of states (DOS), and optical spectra.[2][3] The choice of computational parameters, particularly the exchange-correlation functional, is critical for obtaining accurate results that correlate well with experimental data.[4][5]

References

An In-depth Technical Guide to the Molecular Dynamics Simulation of Glassy Arsenic Triselenide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Glassy arsenic triselenide (g-As₂Se₃) is a prominent member of the chalcogenide glass family, materials renowned for their unique optical and electronic properties.[1] Composed of arsenic and selenium, g-As₂Se₃ is a classic glass former and is particularly noted for its wide transparency in the infrared region of the spectrum.[1][2] This property makes it a critical material for a variety of applications, including infrared optics, photonics, and sensor technology.[1]

Understanding the structure-property relationships in amorphous materials like g-As₂Se₃ at the atomic level is challenging through experimental methods alone. Molecular dynamics (MD) simulations provide a powerful computational microscope to probe the atomic structure, dynamics, and topology of these glasses.[3] By simulating the behavior of individual atoms over time, MD can elucidate the nature of the glassy network, including local coordination environments, bond angle distributions, and the presence of structural defects, offering insights that are crucial for the rational design of new materials with tailored properties. This guide details the protocol for performing such simulations, focusing on the widely used ab initio or first-principles molecular dynamics (FPMD) approach.[4]

Core Methodology: First-Principles Molecular Dynamics (FPMD)

To accurately model the complex interatomic interactions and electronic effects in g-As₂Se₃, FPMD is the preferred method. Unlike classical MD, which relies on predefined empirical force fields, FPMD calculates the forces on atoms directly from electronic structure theory, typically Density Functional Theory (DFT), at each step of the simulation.[4][5] This approach provides a more accurate and predictive description of the system, particularly for capturing phenomena like the formation of homopolar bonds and coordination defects, which are crucial to the material's properties.[4][6]

Experimental Protocol: Melt-Quench Simulation

The standard computational procedure to generate a glassy structure is the "melt-quench" technique, which mimics the laboratory synthesis of glasses.[3] This process involves melting the material at a high temperature, equilibrating the liquid, and then rapidly cooling it to a temperature below the glass transition temperature (Tg ≈ 450 K) to freeze in the disordered structure.[4][7]

2.1.1 Simulation Setup

-

System Construction : The simulation begins by randomly placing the constituent atoms (As and Se in a 2:3 stoichiometric ratio) into a cubic simulation box.

-

System Size : Typical simulations employ 200-400 atoms to balance computational cost and the need to capture medium-range order.[8]

-

Density : The volume of the simulation box is set to match the known experimental density of g-As₂Se₃.

-

Periodic Boundary Conditions : Periodic boundary conditions are applied in all three dimensions to simulate a bulk material and minimize surface effects.

2.1.2 The Melt-Quench and Equilibration Workflow The simulation proceeds through a series of steps involving heating, equilibration, and cooling, managed within a canonical (NVT) ensemble, where the number of atoms (N), volume (V), and temperature (T) are kept constant.

-

Heating and Melting : The initial random configuration is heated to a high temperature, typically 800 K to 900 K, well above the material's melting point.[4][9]

-

High-Temperature Equilibration : The system is held at this high temperature for an extended period (e.g., 70 ps) to ensure it reaches a fully equilibrated, homogeneous liquid state, erasing any memory of the initial atomic positions.[9]

-

Stepwise Quenching : The liquid is cooled to the target temperature (e.g., 300 K) in a series of steps (e.g., in 100 K increments). At each temperature step, the system is allowed to equilibrate for a significant duration (e.g., 25-45 ps).[9] This stepwise cooling is crucial for allowing the system to relax into a realistic glassy state.

-

Final Equilibration and Data Collection : Once the system reaches the final temperature (300 K), it undergoes a final, lengthy equilibration and data collection phase (e.g., >50 ps) during which the atomic trajectories are saved for subsequent analysis.[9]

The following table summarizes typical parameters used in FPMD melt-quench simulations of As₂Se₃.

| Parameter | Typical Value | Reference |

| Simulation Method | First-Principles MD (DFT-based) | [4] |

| System Size | 200 atoms (80 As, 120 Se) | [4] |

| Ensemble | Canonical (NVT) | [9] |

| Initial Temperature (Melt) | 800 K - 900 K | [4][9] |

| Melt Equilibration Time | 70 ps | [9] |

| Quench Protocol | Stepwise cooling (100 K steps) | [9] |

| Equilibration Time per Step | 25 - 45 ps | [9] |

| Final Temperature (Glass) | 300 K | [9] |

| Final Data Collection Time | 59 ps | [9] |

Table 1: Summary of typical simulation parameters for generating glassy As₂Se₃ via the melt-quench method.

Data Analysis and Structural Characterization

After the simulation, the saved atomic trajectories are analyzed to extract key structural information. This analysis provides a quantitative description of the glass network and allows for direct comparison with experimental data.

Key Structural Descriptors

-

Pair Distribution Function (PDF), g(r) : This function describes the probability of finding an atom at a distance r from a reference atom.[10] The positions of the peaks in the g(r) correspond to the average bond lengths of different atomic pairs (As-Se, As-As, Se-Se). The total g(r) can be directly compared with data from X-ray or neutron diffraction experiments.[4]

-

Coordination Number (CN) : By integrating the partial PDF up to its first minimum, the average number of nearest neighbors around each atom type can be calculated.[4] In g-As₂Se₃, As atoms are primarily threefold coordinated, forming AsSe₃ pyramids, while Se atoms are twofold coordinated, acting as bridges between these pyramids.[4][11] Simulations have also been crucial in identifying and quantifying coordination defects, such as fourfold coordinated As atoms.[4][6]

-

Bond Angle Distribution (BAD) : The BAD provides information about the local geometry. For g-As₂Se₃, the Se-As-Se bond angle distribution peaks around 98°, confirming the pyramidal structure of the AsSe₃ units.[4]

-

Homopolar Bonds : Analysis of the partial PDFs can reveal the presence of "wrong" bonds, i.e., bonds between like atoms (As-As and Se-Se). FPMD simulations have shown that a non-negligible number of homopolar As-As bonds exist even in the stoichiometric glass, a finding that challenges simpler structural models.[4]

The following table presents a summary of key structural properties of g-As₂Se₃ derived from FPMD simulations and compared with experimental findings.

| Structural Property | FPMD Simulation Value | Experimental Value | Reference |

| Bond Lengths (Å) | |||

| As-Se | 2.43 Å | ~2.42 Å | [4] |

| As-As | 2.59 Å | - | [4] |

| Se-Se | 2.35 Å | - | [4] |

| Coordination Numbers | |||

| As | 3.09 (avg) | ~3.0 | [4][12] |

| Se | 2.06 (avg) | ~2.0 | [4][12] |

| Bond Angles | |||

| Se-As-Se | ~98° | ~98° | [4] |

| As-Se-As | ~95° | - | - |

Table 2: Summary of key structural parameters for glassy As₂Se₃, comparing FPMD simulation results with experimental data. A cutoff distance of 2.82 Å is typically used for coordination analysis.[4]

Visualization of Workflows

Visualizing the simulation and analysis workflows helps to clarify the logical progression of the research. The following diagrams were generated using the Graphviz DOT language.

Caption: MD Simulation Workflow for g-As₂Se₃.

Caption: Post-Simulation Data Analysis Workflow.

Conclusion

First-principles molecular dynamics simulations, utilizing a melt-quench protocol, provide an exceptionally detailed and accurate framework for investigating the atomic structure of glassy As₂Se₃. This computational approach successfully reproduces experimentally observed structural features, such as bond lengths and the pyramidal AsSe₃ local environment, while also providing crucial insights into features that are difficult to probe experimentally, such as the prevalence of homopolar bonds and coordination defects.[4][6] The detailed structural models generated from these simulations are invaluable for building a fundamental understanding of the relationship between atomic structure and the macroscopic optical, electronic, and mechanical properties of this important technological material.

References

- 1. Structure and Glass Transition Behavior of As-Rich As-Se Glasses: Modeling and Experiment [repository.arizona.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. lptmc.jussieu.fr [lptmc.jussieu.fr]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Does the 8-N bonding rule break down in As2Se3 glass? | Semantic Scholar [semanticscholar.org]

- 7. non-crystal.nimte.ac.cn [non-crystal.nimte.ac.cn]

- 8. arxiv.org [arxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Fundamental Optical Properties of As2Se3 Thin Films: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental optical properties of amorphous arsenic triselenide (As2Se3) thin films, a material of significant interest for a range of applications in optics and photonics. This document summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the relationships between various optical parameters.

Introduction

Amorphous As2Se3 is a chalcogenide glass that exhibits unique optical properties, including high transparency in the infrared region, a large refractive index, and significant nonlinear optical effects.[1] These characteristics make it a promising material for applications such as infrared optics, optical memory disks, and integrated photonic devices.[2] The optical properties of As2Se3 thin films are highly dependent on the deposition method and process parameters, as well as post-deposition treatments.

Core Optical Parameters

The interaction of light with As2Se3 thin films is primarily described by a set of fundamental optical constants. These parameters are crucial for the design and fabrication of optical and optoelectronic devices.

Refractive Index (n) and Extinction Coefficient (k)

The complex refractive index, expressed as ñ = n + ik, is a critical parameter that governs the propagation and attenuation of light within the material. The real part, n, represents the refractive index, which is related to the phase velocity of light in the medium. The imaginary part, k, is the extinction coefficient, which quantifies the absorption of light.

The refractive index of As2Se3 thin films is known to be high, a desirable property for many optical applications. Both n and k are dependent on the wavelength of incident light and the thickness of the film.[3] Generally, the refractive index decreases with increasing wavelength, a phenomenon known as normal dispersion.[3] The extinction coefficient is related to the absorption coefficient (α) by the equation k = α λ / 4π, where λ is the wavelength.

Absorption Coefficient (α) and Optical Band Gap (Eg)

The absorption coefficient (α) determines how far light of a particular wavelength can penetrate into the material before being absorbed. In amorphous semiconductors like As2Se3, the absorption of photons with energies near the band gap is characterized by three distinct regions:

-

High Absorption Region (α ≥ 104 cm-1): In this region, absorption is associated with electronic transitions between the valence and conduction bands. The optical band gap (Eg) can be determined from the Tauc relation: (αhν)1/m = B(hν - Eg), where hν is the photon energy, B is a constant, and m is an index that depends on the nature of the electronic transition (m=2 for indirect allowed transitions, which is common for amorphous As2Se3).[4]

-

Exponential Edge Region (Urbach Tail): Below the fundamental absorption edge, the absorption coefficient varies exponentially with photon energy, following the Urbach rule: α = α0 exp(hν / Eu).[5] The Urbach energy (Eu) is a measure of the disorder in the material, reflecting the width of the localized states in the band gap.[5]

-

Weak Absorption Region: At lower photon energies, absorption is attributed to defects and impurities within the material.

The optical band gap of As2Se3 thin films is a critical parameter that dictates their electrical and optical properties.[3] It can be influenced by factors such as film thickness, deposition conditions, and the presence of dopants.[6][7] For instance, the addition of certain elements can modify the density of defect states and lead to a shift in the absorption edge.[8]

Quantitative Data Summary

The following tables summarize the reported optical properties of As2Se3 thin films from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

| Film Thickness (Å) | Optical Band Gap (Eg) (eV) | Refractive Index (n) at 900 nm | Extinction Coefficient (k) at 900 nm | Reference |

| 2000 | 1.65 | 3.09 | 0.01875 | [7] |

| 3300 | 1.67 | 3.03 | 0.01259 | [7] |

| 4200 | 1.70 | 2.94 | 0.00810 | [7] |

| 5000 | 1.73 | 2.76 | 0.00420 | [7] |

| 6800 | 1.75 | 2.62 | 0.00310 | [7] |

Table 1: Thickness-dependent optical properties of a-As2Se3 thin films. [7]

| Condition | Optical Band Gap (Eg) (eV) | Refractive Index (n) | Notes | Reference |

| As-deposited | 1.78 | 2.84 | - | [9] |

| Irradiated (1x1011 ions/cm2) | 1.72 | 2.87 | 100 MeV Ag swift heavy ions | [9] |

| Irradiated (3x1011 ions/cm2) | 1.68 | 2.89 | 100 MeV Ag swift heavy ions | [9] |

| Irradiated (1x1012 ions/cm2) | 1.64 | 2.91 | 100 MeV Ag swift heavy ions | [9] |

| Unexposed | ~1.77 | Varies with wavelength | - | [10] |

| UV Exposed (30 min) | ~1.74 | Varies with wavelength | Photodarkening effect | [10] |

| As2Se3 | - | Decreases with wavelength | - | [11] |

| Ag/As2Se3 | - | Higher than pure As2Se3 | Ag diffusion | [11] |

| Illuminated Ag/As2Se3 | - | Higher than as-prepared Ag/As2Se3 | Laser irradiation | [11] |

| Annealed Ag/As2Se3 | - | Highest among the samples | Thermal annealing | [11] |

Table 2: Influence of post-deposition treatments on the optical properties of As2Se3 thin films.

Experimental Protocols

The fabrication and characterization of As2Se3 thin films involve several key experimental techniques.

Thin Film Deposition

Thermal Evaporation: This is a widely used method for depositing amorphous As2Se3 thin films.[8][12]

-

Material Preparation: High-purity As2Se3 chunks or powder are placed in a suitable crucible (e.g., molybdenum or tungsten boat) within a high-vacuum chamber.

-

Substrate Preparation: Substrates, typically glass or quartz slides, are thoroughly cleaned to remove any contaminants.

-

Evacuation: The chamber is evacuated to a high vacuum, typically around 1 x 10-6 Torr, to minimize the incorporation of impurities into the film.[12]

-

Deposition: The crucible is heated resistively, causing the As2Se3 to sublimate. The vapor then condenses onto the cooler substrate, forming a thin film. The deposition rate and film thickness are monitored in real-time using a quartz crystal monitor.[8]

-

Annealing (Optional): After deposition, the films may be annealed in a vacuum at a temperature below the glass transition temperature (around 180°C for As2Se3) to improve their structural homogeneity and reduce internal stresses.[12]

Optical Characterization

Spectrophotometry: This is a common and straightforward technique for determining the optical constants of thin films.

-

Measurement: The optical transmittance (T) and reflectance (R) spectra of the As2Se3 thin film are measured over a wide wavelength range (e.g., 250-2500 nm) using a double-beam spectrophotometer.[2]

-

Data Analysis (Swanepoel's Method): For films exhibiting interference fringes in their transmission spectra, Swanepoel's method can be used to calculate the refractive index (n) and thickness (d).[1] The method relies on the envelopes of the interference maxima and minima.

-

Calculation of Absorption Coefficient: Once n and d are known, the absorption coefficient (α) can be calculated from the transmission data.

-

Determination of Optical Band Gap: The optical band gap (Eg) is then determined by plotting (αhν)1/2 against the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis (Tauc plot).

Spectroscopic Ellipsometry: This is a highly sensitive and accurate technique for determining the complex refractive index and thickness of thin films.[13]

-

Measurement: The change in polarization of light upon reflection from the film surface is measured as a function of wavelength and angle of incidence.

-

Modeling: A suitable optical model (e.g., a single-layer model with a Cauchy or Sellmeier dispersion relation) is used to fit the experimental data.

-

Data Extraction: The fitting process yields the refractive index (n), extinction coefficient (k), and film thickness (d).

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the study of As2Se3 thin films.

Caption: Experimental workflow for the fabrication and optical characterization of As2Se3 thin films.

Caption: Interrelationships between deposition parameters, film structure, and optical properties of As2Se3.

References

- 1. OPG [opg.optica.org]

- 2. scispace.com [scispace.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Review of the Current State of Optical Characterization and Design of Electronic States in Plasmonic Materials—From Noble Metals to Silverene and Goldene - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Nonlinearity: A Technical Guide to the Nonlinear Refractive Index of Arsenic Triselenide

For researchers, scientists, and professionals in drug development, understanding the intricate optical properties of advanced materials is paramount. Arsenic triselenide (As2Se3), a chalcogenide glass, stands out for its exceptional nonlinear optical characteristics, particularly its high nonlinear refractive index. This guide provides a comprehensive exploration of this property, detailing its measurement, influencing factors, and significance in various applications.

This compound is a key material in the field of nonlinear optics due to its large third-order optical susceptibility.[1] Its nonlinear refractive index (n₂) is approximately 1000 times that of silica glass, making it a promising candidate for applications such as all-optical switching and integrated photonics.[2][3] The amorphous nature of As2Se3 allows for its fabrication into various forms, including thin films and optical fibers, further enhancing its utility.[4][5]

Quantitative Analysis of Nonlinear Properties

The nonlinear optical response of this compound has been characterized under various experimental conditions. The following table summarizes key quantitative data for its nonlinear refractive index (n₂) and nonlinear absorption coefficient (β).

| Wavelength (nm) | Pulse Duration | n₂ (m²/W) | β (cm/GW) | Measurement Technique | Reference |

| 1064 | 1.6 ns | Varies with intensity | Varies with intensity | Z-scan | [6] |

| 1052 | 60 ps | Varies with intensity | Varies with intensity | Z-scan | [6] |

| 633 | CW | - | - | Transmission Spectrum Analysis | [2][7] |

| 1550 | fs | 2.3 - 5.2 x 10⁻¹⁸ (for As₂S₃) | - | Nonlinear Ellipse Rotation | [8] |

Note: The nonlinear properties of As2Se3 can exhibit a dependency on the incident laser intensity.[9] For instance, studies have shown a significant increase in n₂ and β with decreasing probe intensity below 1 GW/cm².[9]

Experimental Protocol: The Z-Scan Technique

The Z-scan technique is a widely used and relatively simple single-beam method for measuring both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient.[10][11][12]

Objective:

To determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of an this compound sample.

Materials and Equipment:

-

Laser source (e.g., Nd:YAG, Ti:sapphire) with a Gaussian beam profile.[13][14]

-

Focusing lens.[13]

-

Translation stage for moving the sample along the z-axis.[13]

-

This compound sample (thin film or bulk).

-

Two photodetectors.[15]

-

Aperture (for closed-aperture Z-scan).[16]

-

Beam splitter.[15]

-

Data acquisition system.

Procedure:

-

Sample Preparation: The this compound glass can be prepared using the melt-quenching technique.[17][18] For thin films, thermal evaporation or spin coating can be employed.[4][5][10]

-

Experimental Setup:

-

The laser beam is focused using a lens.

-

The As2Se3 sample is mounted on a translation stage that allows it to be moved along the beam path (z-axis) through the focal point.

-

A beam splitter is used to direct a portion of the beam to a reference detector to monitor input energy fluctuations.[11]

-

The transmitted beam passes to the main detector.

-

-

Open-Aperture Z-scan (for measuring β):

-

The aperture in front of the detector is removed, so the entire beam is collected.[16]

-

The sample is translated along the z-axis, and the transmitted intensity is recorded at each position.

-

A decrease in transmittance near the focus indicates the presence of nonlinear absorption (e.g., two-photon absorption). The resulting symmetrical valley in the transmittance curve is analyzed to determine β.

-

-

Closed-Aperture Z-scan (for measuring n₂):

-

A finite aperture is placed before the detector.[16]

-

The sample is again translated along the z-axis, and the transmittance through the aperture is recorded.

-

If the material has a positive nonlinear refractive index (self-focusing), a pre-focal valley followed by a post-focal peak in the transmittance curve will be observed. A negative n₂ (self-defocusing) will produce a peak followed by a valley.

-

The difference between the peak and valley transmittance (ΔT_p-v) is used to calculate n₂.

-

-

Data Analysis:

-

To isolate the nonlinear refraction effects, the closed-aperture data is divided by the open-aperture data.[15]

-

The normalized transmittance curves are then fitted to theoretical models to extract the values of n₂ and β.

-

Factors Influencing the Nonlinear Refractive Index

Photodarkening

Illumination of amorphous chalcogenides like As2Se3 with near band-gap light can cause a phenomenon known as photodarkening.[2][3] This process leads to a red shift of the optical absorption edge and a corresponding increase in the refractive index.[2][7] This photo-induced change in the refractive index can be significant, with reported index changes as high as 0.05 (a 2% increase).[2][7] The effect demonstrates saturation with increased exposure time.[2][19] The initial state can often be recovered by annealing the material near its glass transition temperature.[2]

Compositional Dependence

The nonlinear refractive index of chalcogenide glasses is highly dependent on their chemical composition.[20][21] For instance, in Ge-Sb-Se glasses, the nonlinear refractive index increases with a higher Ge/Se ratio and decreases with a higher Ge/Sb ratio.[20] This dependence is linked to the number of specific chemical bonds, such as Ge-Se and Sb-Se, within the glass network.[20][21] Doping As2Se3 with elements like silver (Ag) has also been shown to increase its nonlinearity.[22]

Visualizing the Concepts

To better illustrate the experimental workflow and the interplay of factors affecting the nonlinear refractive index, the following diagrams are provided.

Conclusion

This compound's prominent nonlinear refractive index, coupled with its tailorable properties through compositional adjustments and its susceptibility to photo-induced modifications, makes it a material of significant interest for advanced optical applications. A thorough understanding of its nonlinear characteristics, obtainable through well-defined experimental protocols like the Z-scan technique, is crucial for harnessing its full potential in the development of next-generation photonic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. OPG [opg.optica.org]

- 3. OPG [opg.optica.org]

- 4. ddescholar.acemap.info [ddescholar.acemap.info]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. OPG [opg.optica.org]

- 7. Photoinduced refractive index change in As2Se3 by 633nm illumination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spikelab.mycpanel.princeton.edu [spikelab.mycpanel.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. OPG [opg.optica.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. phyweb.physics.nus.edu.sg [phyweb.physics.nus.edu.sg]

- 15. newport.com [newport.com]

- 16. as-proceeding.com [as-proceeding.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

synthesis and characterization of bulk As2Se3 glass

An In-depth Technical Guide to the Synthesis and Characterization of Bulk As2Se3 Glass

Introduction

Arsenic triselenide (As2Se3) is a prominent member of the chalcogenide glass family, a class of amorphous semiconductors renowned for their unique optical and electronic properties.[1] These materials are primarily composed of one or more chalcogen elements (sulfur, selenium, or tellurium) bonded to other elements such as arsenic, germanium, or antimony.[1][2][3] As2Se3 glass, in particular, has garnered significant attention due to its high transparency in the infrared region of the electromagnetic spectrum, a high refractive index, and various photo-induced effects.[1][4][5] These characteristics make it a valuable material for a wide range of applications, including infrared optics, optical fibers, waveguides, and non-linear optical devices.[3][4][6] This guide provides a comprehensive overview of the , intended for researchers and scientists in materials science and related fields.

Synthesis of Bulk As2Se3 Glass

The most prevalent and well-established method for synthesizing high-quality bulk As2Se3 glass is the melt-quenching technique.[7][8][9] This method involves melting the high-purity constituent elements in a sealed, evacuated ampoule and then rapidly cooling the melt to prevent crystallization. Variations of this technique, such as microwave-assisted synthesis and synthesis under a controlled atmosphere, have also been developed to enhance purity and homogeneity.[2][10]

Experimental Protocol: Melt-Quenching Synthesis

The following protocol outlines the standard melt-quenching procedure for the synthesis of bulk As2Se3 glass:

-

Raw Material Preparation : High-purity elemental arsenic (As) and selenium (Se), typically of 5N (99.999%) or 6N (99.9999%) purity, are used as starting materials.[4][7] The elements are weighed in the stoichiometric ratio of 2:3.

-

Ampoule Preparation : A quartz ampoule is thoroughly cleaned and dried to minimize contamination. The weighed raw materials are loaded into the ampoule.

-

Evacuation and Sealing : The ampoule is connected to a vacuum system and evacuated to a residual pressure of approximately 10⁻³ Pa.[8][9] This step is crucial to prevent oxidation of the elements during heating. The ampoule is then hermetically sealed using a high-temperature torch.

-

Melting and Homogenization : The sealed ampoule is placed in a rocking furnace to ensure the homogeneity of the melt.[9] The furnace is slowly heated to a temperature of around 700-900°C and held at this temperature for several hours (e.g., 12 hours) to ensure complete melting and mixing of the components.[8][9]

-

Quenching : After homogenization, the ampoule is rapidly cooled to form the glass. This is typically achieved by quenching in water or air.[7][9] The rapid cooling rate prevents the atoms from arranging into a crystalline lattice, resulting in an amorphous solid.

-

Annealing : The resulting glass ingot is annealed at a temperature slightly below its glass transition temperature (Tg) for several hours.[9] This process relieves internal mechanical stress that may have developed during the quenching process.[9]

Alternative Synthesis Methods

-

Microwave-Assisted Synthesis : This method utilizes microwave radiation to heat the raw elements in a vacuum.[2] It has been shown to reduce oxide and hydroxide impurities, leading to higher purity glasses.[2]

-

Synthesis under Argon Flow : To avoid the need for expensive, single-use sealed silica vessels, As2Se3 glass can be synthesized in a controlled atmosphere of flowing argon.[10] This method can reduce material loss and improve the reproducibility of the synthesis.[10]

Characterization of Bulk As2Se3 Glass

A variety of analytical techniques are employed to characterize the structural, thermal, optical, and mechanical properties of the synthesized As2Se3 glass.

Structural Characterization

-

X-ray Diffraction (XRD) : XRD is used to confirm the amorphous nature of the synthesized material.[1][7] Amorphous materials lack long-range atomic order and therefore produce broad diffraction halos in an XRD pattern, in contrast to the sharp Bragg peaks characteristic of crystalline materials.[2][11]

-

Raman Spectroscopy : This technique provides information about the local structural units within the glass. The Raman spectrum of As2Se3 glass is dominated by a strong band around 231 cm⁻¹, which corresponds to the symmetric vibrations of AsSe3/2 pyramidal units.[7] The presence of other bands can indicate the existence of non-stoichiometric structural units, such as those containing As-As or Se-Se bonds.[1][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to investigate the vibrational modes of the glass network and to identify the presence of impurities. For instance, absorption bands related to oxide and hydroxyl groups can be detected in the mid-IR region.[7]

Thermal Characterization

-

Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique used to determine the characteristic temperatures of the glass, most notably the glass transition temperature (Tg).[7] The Tg for pure As2Se3 glass is typically around 185°C.[7]

Optical Characterization

-

UV-Vis-NIR Spectroscopy : The optical absorption edge of the glass can be determined from its transmission spectrum in the visible and near-infrared regions.[3] This allows for the calculation of the optical bandgap, which is a key parameter for semiconductor materials. The optical bandgap for As2(SxSe1-x)3 glasses has been reported to be in the range of 1.50 eV to 2.01 eV, depending on the composition.[3]

-

Prism Coupling : This method is used to accurately measure the refractive index of the bulk glass at various wavelengths.[5][12] The refractive index of As2Se3 glass is high, for example, approximately 2.78 at a wavelength of 9.78 µm.[13]

Data Presentation

The following tables summarize some of the key quantitative properties of bulk As2Se3 glass reported in the literature.

Table 1: Thermal Properties of As2Se3 Glass

| Property | Value | Reference |

| Glass Transition Temp. (Tg) | 185.2 °C | [7] |

| Glass Transition Temp. (Tg) | ~185 °C | [7] |

Table 2: Optical Properties of As2Se3 Glass

| Property | Wavelength | Value | Reference |

| Refractive Index | 9.78 µm | 2.78 | [13] |

| Optical Bandgap of As2(SxSe1-x)3 | - | 1.50-2.01 eV | [3] |

Table 3: Mechanical Properties of As2Se3 Glass

| Property | Value | Reference |

| Vickers Hardness | - | [13] |

Visualization

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chalcogen.ro [chalcogen.ro]

- 4. old.joam.inoe.ro [old.joam.inoe.ro]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scispace.com [scispace.com]

- 7. elib.bsu.by [elib.bsu.by]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. non-crystal.nimte.ac.cn [non-crystal.nimte.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. oejournal.org [oejournal.org]

Methodological & Application

Application Notes and Protocols for Arsenic Triselenide (As₂Se₃) Thin Film Deposition in Infrared (IR) Sensor Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic triselenide (As₂Se₃) is a chalcogenide glass that exhibits excellent transparency in the infrared (IR) region of the electromagnetic spectrum, typically from 0.7 to 19 µm.[1] This property, combined with its high refractive index of approximately 2.8, makes it a highly desirable material for the fabrication of IR optical components, including lenses, fibers, and thin films for IR sensors.[2] These sensors are critical in a variety of applications, such as thermal imaging, gas sensing, and medical diagnostics. This document provides detailed application notes and experimental protocols for the deposition of As₂Se₃ thin films for IR sensor applications, targeting researchers and professionals in materials science and sensor development.

Deposition Techniques: A Comparative Overview

Several techniques can be employed to deposit As₂Se₃ thin films, each with its own set of advantages and disadvantages. The choice of deposition method significantly influences the film's properties, such as its morphology, stoichiometry, and optical characteristics. The most common methods include solution-based processing (spin and dip coating), thermal evaporation, pulsed laser deposition (PLD), and RF magnetron sputtering.

Quantitative Data Summary

The following tables summarize key quantitative data associated with various As₂Se₃ thin film deposition techniques, compiled from multiple research sources. This allows for a direct comparison of the parameters and resulting film properties.

Table 1: Deposition Parameters for As₂Se₃ Thin Films

| Deposition Technique | Substrate | Deposition Temperature (°C) | Film Thickness (nm) | Deposition Rate (nm/min) |

| Solution-Based (Spin Coating) | Glass Slides | Baking: 90 (soft), 120 (hard) | Not specified | Not applicable |

| Thermal Evaporation | Sapphire, BaF₂, Si | Room Temperature | 60, 250, 1200 | Not specified |

| Pulsed Laser Deposition (PLD) | Silicon | Not specified | Not specified | Not specified |

| RF Magnetron Sputtering | Glass, Silicon | Not specified | 100 | 1.87 - 18.2 (for Cu-Se) |

Table 2: Optical and Physical Properties of As₂Se₃ Thin Films

| Deposition Technique | Refractive Index (n) | Band Gap (eV) | Surface Roughness (RMS) |

| Solution-Based (Spin Coating) | Not specified | Not specified | Not specified |

| Thermal Evaporation | ~2.8 | ~1.8 | < 10 Å |

| Pulsed Laser Deposition (PLD) | Not specified | Not specified | Not specified |

| RF Magnetron Sputtering | Not specified | Not specified | 2.0 - 2.6 nm (for Cu-Se) |

Experimental Protocols

This section provides detailed, step-by-step protocols for the deposition of As₂Se₃ thin films using various techniques.

Solution-Based Deposition: Spin Coating

Solution-based methods offer a low-cost and scalable approach to thin film fabrication.[3]

Materials and Equipment:

-

As₂Se₃ bulk glass or powder

-

Solvent: Ethylenediamine (EDA) or Ethanolamine[4]

-

Mortar and pestle

-

Sieve (e.g., 125-micron)

-

Magnetic stirrer and hot plate

-

Spin coater

-

Substrates (e.g., glass microscope slides)

-

Oven or hot plate for baking

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, and fume hood.

Protocol:

-

Powder Preparation:

-

Solution Preparation:

-

Dissolve the As₂Se₃ powder in the chosen solvent (EDA or ethanolamine) in a sealed vial. Solution concentrations may need to be optimized, but starting points can range from 0.1 to 0.5 g/mL.[4]

-

Stir the solution on a magnetic stirrer at a moderate speed (e.g., 200 rpm) and temperature (e.g., 50°C) for up to 24 hours to ensure complete dissolution.[4]

-

For increased purity, filter the solution through a micron filter (e.g., 0.45-micron).[4]

-

-

Substrate Preparation:

-

Thoroughly clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water, and then dry with a nitrogen gun.

-

-

Spin Coating:

-

Place a cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the As₂Se₃ solution onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 2000-3000 rpm) for a set duration (e.g., 30-60 seconds). The speed and time will influence the film thickness.[5]

-

-

Baking/Annealing:

-

Perform a "soft bake" on a hot plate at a lower temperature (e.g., 90°C) for a short duration (e.g., 5 minutes) to slowly evaporate the solvent.[5]

-

Follow with a "hard bake" in an oven at a higher temperature (e.g., 120°C) for a longer period (e.g., 2 hours) to remove residual solvent and densify the film.[5]

-

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a vacuum chamber until it evaporates and deposits onto a substrate.

Materials and Equipment:

-

High-purity As₂Se₃ pieces or powder (source material)

-

Thermal evaporation system with a high-vacuum chamber

-

Tungsten or molybdenum boat

-

Substrate holder

-

Substrates (e.g., sapphire, BaF₂, silicon wafers)

-

Film thickness monitor (e.g., quartz crystal microbalance)

-

PPE

Protocol:

-

System Preparation:

-

Ensure the vacuum chamber is clean.

-

Load the As₂Se₃ source material into the evaporation boat.

-

Mount the cleaned substrates onto the substrate holder.

-

-

Evacuation:

-

Pump down the chamber to a base pressure of at least 1 x 10⁻⁵ Torr to ensure a clean deposition environment.

-

-

Deposition:

-

Slowly increase the current to the evaporation boat to heat the As₂Se₃ source material.

-

Monitor the deposition rate and thickness using the film thickness monitor. A typical deposition rate for chalcogenide glasses is in the range of 0.1-1 nm/s.

-

Once the desired thickness is achieved (e.g., 60 nm, 250 nm, or 1.2 µm), shut off the power to the boat.[6]

-

-

Cooling and Venting:

-

Allow the system to cool down before venting the chamber with an inert gas like nitrogen.

-

Carefully remove the coated substrates.

-

Pulsed Laser Deposition (PLD)